molecular formula C13H20F2N2O2 B13243643 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol

1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol

Cat. No.: B13243643
M. Wt: 274.31 g/mol
InChI Key: NVPZRWZGEKQNAZ-UHFFFAOYSA-N
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Description

1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a cyclohexane ring with a 1,2,4-oxadiazole moiety, making it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol typically involves multiple steps One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditionsThe final step involves the attachment of the cyclohexane ring, which can be accomplished through various coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The 1,2,4-oxadiazole moiety can interact with enzymes and receptors, modulating their activity. The difluoroethyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets. The cyclohexane ring provides structural rigidity, contributing to the compound’s overall efficacy .

Comparison with Similar Compounds

  • 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol
  • 4,4-Dimethylcyclohexan-1-ol
  • [3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Comparison: 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol stands out due to its unique combination of structural features. The presence of both the 1,2,4-oxadiazole ring and the difluoroethyl group imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, bioavailability, and versatility in various applications .

Properties

Molecular Formula

C13H20F2N2O2

Molecular Weight

274.31 g/mol

IUPAC Name

1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-4,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C13H20F2N2O2/c1-11(2)4-6-13(18,7-5-11)8-9-16-10(17-19-9)12(3,14)15/h18H,4-8H2,1-3H3

InChI Key

NVPZRWZGEKQNAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CC2=NC(=NO2)C(C)(F)F)O)C

Origin of Product

United States

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